molecular formula C18H22 B105859 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene CAS No. 17384-72-4

1,1,2,3,4,4-Hexamethylcyclopenta[a]indene

Cat. No. B105859
CAS RN: 17384-72-4
M. Wt: 238.4 g/mol
InChI Key: YAPSPDGIIWUDMP-UHFFFAOYSA-N
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Description

1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, also known as HCPI, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its unique chemical properties and potential applications in various fields. HCPI is a highly stable compound that exhibits strong fluorescence and has been used as a fluorescent probe in biological imaging and sensing.

Mechanism Of Action

The mechanism of action of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is not well understood, but it is believed to involve the interaction of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene with biological molecules, such as proteins and nucleic acids. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has been shown to bind to DNA and RNA, and it has been suggested that this binding may interfere with the normal functioning of these molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene are not well understood, but it has been suggested that 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene may have potential applications in the treatment of cancer and other diseases. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has been shown to exhibit cytotoxicity towards cancer cells, and it has been suggested that this cytotoxicity may be due to the interaction of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene with DNA and RNA.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is its strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging and sensing. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is also highly stable and exhibits low toxicity, making it a safe and reliable compound for use in lab experiments. However, one of the main limitations of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is its high cost and limited availability, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, including the development of new synthesis methods, the exploration of its potential applications in materials science and organic electronics, and the investigation of its mechanism of action and potential therapeutic applications. Some possible future directions include the synthesis of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene derivatives with improved properties, the development of new methods for the functionalization of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, and the investigation of the interaction of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene with other biological molecules, such as lipids and carbohydrates.
Conclusion:
In conclusion, 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is a highly stable compound that exhibits strong fluorescence properties and has potential applications in various fields, including biological imaging, organic electronics, and materials science. The synthesis of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene can be achieved through several methods, and its mechanism of action and biochemical and physiological effects are still being studied. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has several advantages and limitations for lab experiments, and there are several future directions for its study and development.

Synthesis Methods

The synthesis of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene can be achieved through several methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile to form a cyclohexene ring. In the case of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, the diene used is 1,3,5-trimethylbenzene, and the dienophile used is maleic anhydride. The Friedel-Crafts reaction involves the reaction between an arene and an acyl halide or acid anhydride in the presence of a Lewis acid catalyst. In the case of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, the arene used is 1,2,3,4-tetramethylbenzene, and the acyl halide used is acetyl chloride.

Scientific Research Applications

1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has been widely studied for its potential applications in various fields, including materials science, organic electronics, and biological imaging. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene exhibits strong fluorescence properties, making it an ideal candidate for use as a fluorescent probe in biological imaging and sensing. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has also been used as a building block in the synthesis of organic electronic materials, such as light-emitting diodes (LEDs) and field-effect transistors (FETs).

properties

CAS RN

17384-72-4

Product Name

1,1,2,3,4,4-Hexamethylcyclopenta[a]indene

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1,1,2,3,4,4-hexamethylcyclopenta[a]indene

InChI

InChI=1S/C18H22/c1-11-12(2)17(3,4)16-13-9-7-8-10-14(13)18(5,6)15(11)16/h7-10H,1-6H3

InChI Key

YAPSPDGIIWUDMP-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C1C(C3=CC=CC=C32)(C)C)(C)C)C

Canonical SMILES

CC1=C(C(C2=C1C(C3=CC=CC=C32)(C)C)(C)C)C

Origin of Product

United States

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